molecular formula C7H7Cl2NO3S2 B8588432 Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfinyl]- CAS No. 55116-61-5

Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfinyl]-

Cat. No. B8588432
Key on ui cas rn: 55116-61-5
M. Wt: 288.2 g/mol
InChI Key: UPVKUUXCRBHXOH-UHFFFAOYSA-N
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Patent
US03987095

Procedure details

To a solution of 0.50 g. (0.0018 mol.) of 1-((3,4-dichlorophenyl)thio)methanesulfonamide in 25 ml. of glacial acetic acid is added 0.10 g. of 30% hydrogen peroxide, and the reaction mixture is heated at 65° to 70° C. The progress of the reaction is followed by nuclear magnetic resonance spectroscopy, and over a period of 7 hours an additional 0.37 g. of 30% hydrogen peroxide is added in small incremental amounts. After the 7 hour reaction period, the acetic acid solution is allowed to cool, and the title compound separates as fluffy, white crystals. The crystals are filtered, washed with ether, and dried to give 0.37 g. of 1-((3,4-dichlorophenyl)sulfinyl)methanesulfonamide, m.p. 205°-207° C.
Quantity
0.0018 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][CH2:10][S:11]([NH2:14])(=[O:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[OH:15]O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([S:9]([CH2:10][S:11]([NH2:14])(=[O:12])=[O:13])=[O:15])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0.0018 mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)SCS(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the 7 hour reaction period
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)S(=O)CS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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